Product packaging for Methyl 2,5-dimethoxy-3-methylbenzoate(Cat. No.:CAS No. 88208-68-8)

Methyl 2,5-dimethoxy-3-methylbenzoate

Cat. No.: B14395686
CAS No.: 88208-68-8
M. Wt: 210.23 g/mol
InChI Key: FTEQRUKEMORLNE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds, widely recognized for their applications in fragrances, flavors, and as key building blocks in the pharmaceutical and materials science industries. Methyl benzoate (B1203000), the parent compound, is a simple aromatic ester known for its pleasant scent. wikipedia.orgnih.gov The chemical reactivity of aromatic esters is primarily centered around the ester functionality and the aromatic ring. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, while the aromatic ring is susceptible to electrophilic substitution reactions. wikipedia.org

The substitution pattern on the benzene (B151609) ring profoundly influences the physical and chemical properties of the aromatic ester. In the case of Methyl 2,5-dimethoxy-3-methylbenzoate, the presence of two electron-donating methoxy (B1213986) groups and a methyl group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted methyl benzoate. The positions of these substituents also introduce steric considerations that can direct the regioselectivity of further chemical transformations.

Academic Relevance and Research Trajectories in Organic Synthesis

While specific research exclusively focused on this compound is not extensively documented, its structural motifs are present in various molecules of academic and industrial interest. Polysubstituted aromatic compounds are fundamental components of many natural products and pharmaceutical agents. The academic relevance of compounds like this compound lies in their potential as intermediates for the construction of these more complex target molecules.

Research trajectories in organic synthesis often involve the development of novel methods for the efficient and selective synthesis of highly substituted aromatic compounds. The synthesis of this compound itself presents a challenge in controlling the regiochemistry of the substitution on the benzene ring. Furthermore, its functional groups offer multiple handles for subsequent chemical modifications, making it a versatile scaffold for combinatorial chemistry and the exploration of new chemical space. The development of synthetic routes to this and similar compounds contributes to the broader toolkit of synthetic organic chemists.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Likely a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents and poorly soluble in water

Note: The data in this table is inferred from related compounds and should be considered as an estimation.

Synthesis and Research Findings

A direct, documented synthesis of this compound is not prominently featured in the chemical literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of its precursors. A likely pathway would involve the synthesis of 2,5-dimethoxy-3-methylbenzoic acid followed by its esterification.

One potential precursor is methyl 2,5-dihydroxy-3-methylbenzoate. lookchem.com The synthesis of the target compound would then involve the methylation of the two hydroxyl groups to methoxy groups.

A related synthetic pathway starts from 2,5-dimethoxytoluene (B1361827), which can be converted to 2,5-dimethoxy-3-methylbenzaldehyde. mdma.ch This aldehyde could then be oxidized to the corresponding carboxylic acid, 2,5-dimethoxy-3-methylbenzoic acid.

The final step in the synthesis would be the esterification of 2,5-dimethoxy-3-methylbenzoic acid with methanol (B129727). This reaction is typically acid-catalyzed, using a strong acid such as sulfuric acid. researchgate.netresearchgate.netmdpi.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B14395686 Methyl 2,5-dimethoxy-3-methylbenzoate CAS No. 88208-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88208-68-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2,5-dimethoxy-3-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(10(7)14-3)11(12)15-4/h5-6H,1-4H3

InChI Key

FTEQRUKEMORLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)OC)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2,5 Dimethoxy 3 Methylbenzoate

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps to identify potential synthetic pathways and key intermediates.

A logical retrosynthetic approach for Methyl 2,5-dimethoxy-3-methylbenzoate begins by disconnecting the ester and ether functional groups. The ester can be formed from the corresponding carboxylic acid, 2,5-dimethoxy-3-methylbenzoic acid, via esterification with methanol (B129727). chemhume.co.ukmdpi.com The two methoxy (B1213986) groups can be installed by O-methylation of a dihydroxybenzoic acid precursor. This leads back to 2,5-dihydroxy-3-methylbenzoic acid as a key intermediate.

This intermediate can be conceptually derived from a simpler, substituted benzoic acid such as 2-hydroxy-3-methylbenzoic acid. The synthesis would therefore involve introducing a second hydroxyl group at the 5-position, followed by exhaustive methylation and esterification. This strategy leverages the directing effects of the existing substituents on the aromatic ring to control the position of incoming groups. Syntheses of related methoxy-methylbenzoic acids often start from hydroxylated benzoic acid precursors, which are then subjected to methylation. chemicalbook.comgoogle.com

The synthesis of dimethoxybenzoate isomers often requires distinct strategies based on the substitution pattern. A comparison of synthetic routes to analogous structures highlights the challenges and strategic choices in controlling regiochemistry. For instance, the synthesis of Methyl 2-amino-3,5-dimethoxybenzoate starts from a pre-functionalized methyl 3,5-dimethoxy-2-nitrobenzoate, where the methoxy groups are already in place, and the final step is the reduction of a nitro group. prepchem.com In contrast, synthesizing caramboxin analogs involves ortho-carboxylation of 3,5-dimethoxy benzyl (B1604629) derivatives. researchgate.net

The table below compares the synthetic starting points for different dimethoxybenzoate esters, illustrating the variety of precursors used depending on the target substitution pattern.

Target CompoundKey Precursor(s)Synthetic Strategy
This compound 2-Hydroxy-3-methylbenzoic AcidHydroxylation, followed by O-methylation and esterification.
Methyl 2-amino-3,5-dimethoxybenzoate Methyl 3,5-dimethoxy-2-nitrobenzoateReduction of a nitro group on a pre-functionalized ring. prepchem.com
Methyl 3,5-dimethoxybenzoate 3,5-Dihydroxybenzoic acidDirect methylation of both hydroxyl groups and esterification. chemicalbook.com
Methyl 2-hydroxy-4-methoxybenzoate Methyl 2,4-dihydroxybenzoateSelective methylation of one hydroxyl group. prepchem.com

Classical and Modern Synthetic Routes

The actual forward synthesis of this compound can be accomplished through a sequence of well-established reactions. A plausible and efficient route starts from 2-hydroxy-3-methylbenzoic acid.

This synthetic pathway involves three main transformations:

Introduction of a hydroxyl group at the C-5 position to form 2,5-dihydroxy-3-methylbenzoic acid.

Methylation of both phenolic hydroxyl groups to form 2,5-dimethoxy-3-methylbenzoic acid.

Esterification of the carboxylic acid to yield the final product, this compound.

It is noteworthy that the methylation and esterification steps can often be combined into a single reaction when using reagents like dimethyl sulfate (B86663) under basic conditions. google.com

The Elbs persulfate oxidation is a classical method for the regioselective hydroxylation of phenols. It introduces a new hydroxyl group predominantly at the para-position relative to the existing phenolic group. In the context of synthesizing this compound from 2-hydroxy-3-methylbenzoic acid, the Elbs oxidation would be an ideal method to convert the starting material into the key intermediate, 2,5-dihydroxy-3-methylbenzoic acid. The reaction involves treating the phenoxide salt with an aqueous solution of potassium persulfate, followed by acid hydrolysis to yield the dihydroxy product. While other methods for the hydroxylation of benzoic acids exist, such as those using hydrogen peroxide with an iron catalyst or advanced oxidation processes, the Elbs oxidation offers a direct and regioselective route for this specific transformation. rsc.orgresearchgate.net

Dimethyl sulfate (DMS) is a powerful and widely used reagent for the O-methylation of phenols and the esterification of carboxylic acids. researchgate.net In the synthesis of this compound from the 2,5-dihydroxy-3-methylbenzoic acid intermediate, DMS can be used to methylate all three acidic protons (two phenolic, one carboxylic) in a single step. google.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), which deprotonates the hydroxyl and carboxyl groups, making them nucleophilic. google.comgoogle.com The more reactive phenolic hydroxyl groups generally react faster than the carboxyl group. google.com By using a sufficient excess of both the base and dimethyl sulfate, complete methylation to form the target ester can be achieved. google.comgoogle.com

The following table summarizes typical conditions for methylation reactions using dimethyl sulfate on substituted hydroxybenzoic acids.

SubstrateReagent(s)BaseConditionsProductReference
3-Hydroxy-4-methylbenzoic acidDimethyl sulfatePotassium hydroxide (KOH)40°C, pH 10.8-11Methyl 3-methoxy-4-methylbenzoate google.com
p-HydroxybenzaldehydeDimethyl sulfateSodium carbonate (Na2CO3)75°-80°Cp-Methoxybenzaldehyde google.com
Salicylic AcidDimethyl sulfateSodium bicarbonate (NaHCO3)90°CMethyl salicylate acs.org
Methyl 2-hydroxy-6-methylbenzoateDimethyl sulfateSodium hydroxide (NaOH)30-40°CMethyl 2-methoxy-6-methylbenzoate google.com

Derivatization from Related Benzyl Alcohols and Bromides

A plausible and frequently employed strategy for the synthesis of aromatic esters like this compound involves the derivatization of corresponding benzyl alcohols or benzyl bromides. These precursors can be converted to the target ester through a sequence of oxidation and esterification reactions.

One potential pathway begins with a suitable precursor, such as 4-methoxy-2-methylphenol. This starting material can undergo a Lederer-Manasse reaction, which involves treatment with formaldehyde (B43269) and a base like calcium hydroxide, to introduce a hydroxymethyl group, yielding 2-hydroxymethyl-4-methoxy-6-methylphenol. Subsequent methylation of the phenolic hydroxyl group would produce 3-hydroxymethyl-2,5-dimethoxytoluene. mdma.ch

This benzyl alcohol derivative is a key intermediate. The next step in the sequence is the oxidation of the benzylic alcohol functionality to a carboxylic acid. While the direct oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene to 2,5-dimethoxy-3-methylbenzoic acid is not explicitly detailed in the provided research, this transformation can be achieved using various oxidizing agents commonly employed for the conversion of primary benzylic alcohols to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Once the corresponding carboxylic acid, 2,5-dimethoxy-3-methylbenzoic acid, is obtained, the final step is esterification to yield the target compound, this compound. A widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). academicpublishers.orgusm.my

Alternatively, derivatization from a benzyl bromide precursor, such as 2,5-dimethoxy-3-methylbenzyl bromide, could be envisioned. The benzyl bromide can be converted to the corresponding nitrile by nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the carboxylic acid, which can then be esterified as described above.

Considerations for Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents already present on the benzene (B151609) ring determine the position of incoming electrophiles.

In the benzene ring of a precursor like 2,5-dimethoxytoluene (B1361827), both methoxy groups (-OCH₃) are ortho-, para-directing and activating groups due to their ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is also an ortho-, para-directing and activating group, albeit weaker than the methoxy groups.

During electrophilic aromatic substitution reactions on a 2,5-dimethoxytoluene system, the incoming electrophile will be directed to the positions activated by these groups. The positions ortho and para to the methoxy groups are C2, C4, and C6. The methyl group at C3 further influences the substitution pattern. The combined directing effects of the two methoxy groups and the methyl group result in a complex substitution pattern, and achieving a specific regioisomer can be challenging.

For instance, in the synthesis of 2,5-dimethoxy-3-methylbenzaldehyde, a precursor to the target ester, the formylation of 2,5-dimethoxytoluene would need to be highly regioselective to introduce the formyl group at the C3 position. However, direct formylation methods like the Gattermann reaction on 2,5-dimethoxytoluene have been reported to yield the 4-formyl derivative. mdma.ch This highlights the challenges in controlling regioselectivity and the need for multi-step synthetic strategies that build the desired substitution pattern in a controlled manner, as seen in the derivatization from 4-methoxy-2-methylphenol.

Process Optimization and Scalability in Laboratory Synthesis

The successful laboratory synthesis of this compound on a larger scale requires careful optimization of reaction conditions and purification techniques to maximize yield and purity while ensuring safety and efficiency.

Control of Reaction Conditions for Yield and Purity

The yield and purity of the final product are highly dependent on the precise control of various reaction parameters throughout the synthetic sequence.

For the esterification step, several factors can be optimized. The choice of catalyst, reaction temperature, and reaction time are crucial. In Fischer esterification, while traditional methods use mineral acids like H₂SO₄, solid acid catalysts such as modified montmorillonite (B579905) K10 have been shown to be effective for the esterification of substituted benzoic acids, offering advantages like easier separation and reduced environmental impact. ijstr.org

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing esterification reactions. Sealed-vessel microwave conditions can significantly reduce reaction times and improve yields compared to conventional heating methods. academicpublishers.orgusm.my The optimization of microwave parameters such as temperature and irradiation time is essential for achieving the best results.

The molar ratio of reactants is another important parameter. In Fischer esterification, using an excess of the alcohol (methanol in this case) can shift the equilibrium towards the product side, thereby increasing the yield of the ester.

The following table summarizes key reaction conditions that can be optimized for the synthesis of substituted methyl benzoates:

ParameterConventional HeatingMicrowave-AssistedSolid Acid Catalyst
Catalyst H₂SO₄, HClH₂SO₄Modified Montmorillonite K10
Solvent Excess MethanolVarious solvents can be testedSolvent-free or excess methanol
Temperature Reflux temperature of methanolOptimized temperature (e.g., 100-150 °C)Reflux temperature
Reaction Time Several hoursMinutes to a few hoursSeveral hours

Purification Techniques for Synthetic Intermediates and the Target Compound

Effective purification of intermediates and the final product is critical for obtaining high-purity this compound. A combination of techniques is often employed.

Crystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For substituted methyl benzoates, solvents like methanol or ethanol (B145695) are often used for recrystallization. ma.edursc.org

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. For non-polar to moderately polar compounds like methyl benzoates, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the eluent. Thin-layer chromatography (TLC) is typically used to monitor the progress of the separation.

Distillation: For liquid intermediates or products, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for high-boiling point compounds, as it allows for distillation at lower temperatures, preventing decomposition. mdma.ch

Washing and Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases. For example, after an esterification reaction, the reaction mixture is often diluted with an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid. This is followed by washing with water and brine to remove any remaining water-soluble impurities.

The choice of purification technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. A combination of these methods is often necessary to achieve the desired level of purity for both synthetic intermediates and the final target compound.

Chemical Reactivity and Derivatization Pathways of Methyl 2,5 Dimethoxy 3 Methylbenzoate

Aromatic Substitution Reactions of the Benzoate (B1203000) Core

The bromination of activated aromatic systems, such as those containing multiple methoxy (B1213986) groups, typically proceeds readily. wku.eduoc-praktikum.de For Methyl 2,5-dimethoxy-3-methylbenzoate, the potential sites for bromination are the C4 and C6 positions, which are ortho or para to the activating methoxy and methyl groups. Steric hindrance from the adjacent methyl and ester groups may influence the distribution of the products. Given the electronic activation, the reaction can likely proceed under mild conditions, for example, using N-bromosuccinimide (NBS) in a suitable solvent. beilstein-journals.org The predicted major and minor products of monobromination are outlined in the table below.

Table 1: Predicted Products of Monobromination of this compound

Product NamePosition of BrominePredicted Yield
Methyl 4-bromo-2,5-dimethoxy-3-methylbenzoateC4Major
Methyl 6-bromo-2,5-dimethoxy-3-methylbenzoateC6Minor

Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. byjus.com The regioselectivity of nitration on this compound will also be governed by the activating methoxy and methyl groups. Similar to halogenation, the C4 and C6 positions are the most probable sites for the introduction of a nitro group. The reaction conditions would need to be carefully controlled to prevent polynitration or oxidative side reactions, which can occur with highly activated aromatic rings. mdma.chrsc.org

Table 2: Predicted Products of Mononitration of this compound

Product NamePosition of Nitro GroupPredicted Yield
Methyl 2,5-dimethoxy-3-methyl-4-nitrobenzoateC4Major
Methyl 2,5-dimethoxy-3-methyl-6-nitrobenzoateC6Minor

The two methoxy groups at the C2 and C5 positions are strong activating groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. assets-servd.host This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. libretexts.org

In contrast, the methyl ester group at the C1 position is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive towards electrophiles. quora.com The ester group is a meta-director, directing incoming electrophiles to the C3 and C5 positions relative to itself. libretexts.org

Electrophilic Aromatic Substitution Patterns

Reactions Involving Ester and Methoxy Functionalities

Beyond the aromatic core, the ester and methoxy groups are also susceptible to chemical transformations.

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 2,5-dimethoxy-3-methylbenzoic acid. This reaction is typically catalyzed by acid or base. Due to the presence of the ortho-methyl group, the ester can be considered sterically hindered, which may require more forcing conditions for hydrolysis compared to an unhindered methyl benzoate. chemspider.comresearchgate.net For instance, heating under reflux with an aqueous base like sodium hydroxide (B78521) would likely be effective. chemspider.com

Transesterification, the conversion of one ester to another, is also a potential reaction pathway. By reacting this compound with another alcohol in the presence of an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. mdpi.com The reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. researchgate.netgoogle.com

Table 3: Products of Hydrolysis and Transesterification

ReactionReagentsProduct
HydrolysisH₂O, H⁺ or OH⁻2,5-dimethoxy-3-methylbenzoic acid
TransesterificationR-OH, H⁺ or baseThis compound

Reduction of the Ester Group to Alcohol Functionality

The ester functional group in this compound is susceptible to reduction by various hydride reagents to yield the corresponding primary alcohol, (2,5-dimethoxy-3-methylphenyl)methanol (B8672216). This transformation is a fundamental process in organic synthesis, allowing for the conversion of an ester into a more versatile alcohol functionality, which can then be used in a variety of subsequent chemical modifications.

One of the common reagents employed for this purpose is Diisobutylaluminum hydride (DIBAL-H). DIBAL-H is a powerful reducing agent that can effectively reduce esters to primary alcohols. The reaction is typically carried out by treating the ester with DIBAL-H in an appropriate solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. The reaction is often initiated at a low temperature, for instance, -78°C, and then allowed to warm to room temperature to ensure the completion of the reduction.

A general procedure for the reduction of an ester to an alcohol using DIBAL-H involves the slow addition of a solution of DIBAL-H to a solution of the ester under an inert atmosphere, such as nitrogen. organic-synthesis.com After the initial reaction at low temperature, the mixture is stirred for an additional period at room temperature. The reaction is then quenched, typically by the slow addition of methanol (B129727), followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). organic-synthesis.com The resulting mixture is then filtered, and the organic product is extracted, washed, dried, and concentrated. The crude alcohol product can be further purified by techniques such as column chromatography. organic-synthesis.com

While specific research detailing the reduction of this compound to (2,5-dimethoxy-3-methylphenyl)methanol is not extensively documented in the reviewed literature, the general applicability of DIBAL-H for ester reduction suggests its utility for this specific transformation. The stoichiometry of DIBAL-H can be crucial in such reductions, and careful control of the reaction conditions is necessary to achieve a high yield of the desired alcohol. rsc.org

Table 1: General Reaction Conditions for the Reduction of an Ester to an Alcohol using DIBAL-H

ParameterConditionSource
Reducing Agent Diisobutylaluminum hydride (DIBAL-H) organic-synthesis.com
Substrate This compoundAssumed
Product (2,5-dimethoxy-3-methylphenyl)methanolAssumed
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene organic-synthesis.com
Temperature Initially -78°C, then warmed to room temperature organic-synthesis.com
Reaction Time ~2 hours at -78°C, followed by ~6 hours at room temperature organic-synthesis.com
Work-up Quenching with methanol and Rochelle's salt solution organic-synthesis.com
Purification Column chromatography organic-synthesis.com

It is noteworthy that the reverse reaction, the oxidation of (2,5-dimethoxy-3-methylphenyl)methanol (referred to as 3-hydroxymethyl-2,5-dimethoxytoluene in the source) to 2,5-dimethoxy-3-methylbenzaldehyde using selenium dioxide, has been reported. mdma.ch This further confirms the chemical relationship between this specific ester's corresponding alcohol and aldehyde.

Synthesis of Complex Derivatives

The core structure of this compound serves as a scaffold for the synthesis of more complex molecules with diverse functionalities. These derivatization pathways often involve the modification of the ester group or the introduction of new substituents onto the aromatic ring, leading to compounds with potential applications in various fields of chemical research.

Formation of Amino Derivatives via Reduction of Nitro Compounds

A common strategy for the synthesis of amino derivatives of benzoate esters involves the reduction of a corresponding nitro-substituted precursor. This two-step process typically begins with the nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to an amine.

For instance, the synthesis of Methyl 2-amino-3,5-dimethoxybenzoate has been achieved through the catalytic hydrogenation of methyl 3,5-dimethoxy-2-nitrobenzoate. prepchem.com This reduction is carried out using a palladium on charcoal (Pd/C) catalyst in a solvent system such as a mixture of methanol and tetrahydrofuran. The reaction is conducted under a hydrogen atmosphere at elevated pressure until the theoretical amount of hydrogen is consumed. prepchem.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude amino derivative, which can then be purified by recrystallization. prepchem.com

This synthetic route provides an effective method for introducing an amino group onto the aromatic ring of a benzoate ester, thereby opening up possibilities for further derivatization, such as the formation of amides, sulfonamides, and other nitrogen-containing functionalities.

Table 2: Synthesis of Methyl 2-amino-3,5-dimethoxybenzoate

ParameterDetailsSource
Starting Material Methyl 3,5-dimethoxy-2-nitrobenzoate prepchem.com
Product Methyl 2-amino-3,5-dimethoxybenzoate prepchem.com
Catalyst 5% Palladium on charcoal (Pd/C) prepchem.com
Solvent Methanol and Tetrahydrofuran prepchem.com
Reaction Conditions Hydrogen atmosphere (52 lb pressure) prepchem.com
Reaction Time 46 hours prepchem.com
Purification Recrystallization from methanol prepchem.com

Construction of Hydrazone-Based Structures

The derivatization of benzoate esters can also lead to the formation of hydrazone-based structures. Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2, and they are known for their diverse chemical and biological properties. The synthesis of such structures often involves the reaction of a carbonyl compound with a hydrazine (B178648) derivative.

In the context of complex molecular architectures, such as rotaxanes, the formation of hydrazone functionalities from ester precursors has been observed as a competing reaction pathway during certain nitrogen-deletion reactions. For example, when a organic-synthesis.comrotaxane containing a dibenzylammonium component was treated with an anomeric amide, a hydrazone-functionalized rotaxane was identified as the major product. acs.org This suggests that under specific reaction conditions, intermediates derived from ester functionalities can undergo rearrangement to form hydrazone moieties. acs.org While this example does not directly involve this compound, it illustrates a potential derivatization pathway for related ester-containing molecules.

Incorporation into Diphenyl Ether Systems (e.g., through Smiles Rearrangement of related compounds)

The synthesis of diphenyl ether systems represents another avenue for the derivatization of substituted benzoic acid derivatives. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that can be utilized to form diphenyl ethers. This rearrangement typically involves the migration of an aryl group from an oxygen or sulfur atom to an adjacent carbon atom of another aromatic ring.

While a direct application of the Smiles rearrangement starting from this compound is not described in the available literature, the principles of this reaction can be applied to appropriately functionalized derivatives. The rearrangement requires a nucleophilic center and an activated aromatic ring with a good leaving group. For instance, a related phenolic ester could be derivatized to introduce a suitable tether containing an aromatic ring, which could then undergo a Smiles rearrangement to form a diphenyl ether linkage. The specific substitution pattern on the benzoate ring would influence the feasibility and outcome of such a rearrangement.

Spectroscopic and Structural Elucidation of Methyl 2,5 Dimethoxy 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. A hypothetical ¹H NMR spectrum of Methyl 2,5-dimethoxy-3-methylbenzoate would be expected to show distinct signals corresponding to the aromatic protons, the three methyl groups (two methoxy (B1213986) and one aryl-methyl), and the methyl ester group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would be used to assign it to specific protons in the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would display separate signals for the carbonyl carbon of the ester, the aromatic carbons (both those with and without proton substituents), and the carbons of the three distinct methyl groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Advanced Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by showing correlations between different nuclei. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it reveals long-range couplings (typically over two or three bonds) between carbon and hydrogen atoms. researchgate.net For a compound like this compound, an HMBC spectrum would be instrumental in unambiguously assigning the signals. For instance, it could show a correlation between the protons of one of the methoxy groups and the aromatic carbon to which it is attached, confirming its position on the benzene (B151609) ring. Similarly, correlations between the methyl ester protons and the carbonyl carbon would solidify that assignment. researchgate.net

Application of Deuterated Solvents and Internal Standards in NMR Studies

In ¹H NMR spectroscopy, samples are typically dissolved in a solvent. If a standard proton-containing solvent were used, its signals would be overwhelmingly large and would obscure the signals from the sample. researchgate.net To circumvent this, deuterated solvents (where hydrogen atoms are replaced by deuterium (B1214612), an isotope of hydrogen) are used. tutorchase.com Deuterium resonates at a different frequency and does not produce signals in the ¹H NMR spectrum, thus providing a "clean" window to observe the sample's protons. tutorchase.com Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

While deuteration is highly effective, it is never 100% complete, so a small residual signal from the solvent is typically observed (e.g., CHCl₃ in CDCl₃ appears at δ 7.26 ppm). ucla.edu An internal standard, historically tetramethylsilane (B1202638) (TMS), is often added to the sample to provide a reference point at 0 ppm from which all other chemical shifts are measured. tutorchase.comucla.edursc.org Modern NMR spectrometers can also "lock" onto the deuterium signal of the solvent to stabilize the magnetic field and use the residual solvent peak as a secondary reference. ucla.edu

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for analyzing small organic molecules, often without causing them to fragment. In ESI-MS, the sample is ionized, typically by adding a proton [M+H]⁺ or a sodium ion [M+Na]⁺. The mass spectrometer then measures the mass-to-charge ratio of these ions. This data allows for the precise determination of the molecule's molecular weight, which serves as a crucial confirmation of its identity. For example, a study involving benzamide (B126) derivatives utilized ESI-MS to confirm the mass of synthesized compounds by identifying the [M+Na]⁺ adduct. ed.ac.uk

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₁₁H₁₄O₄), this analysis would yield an exact mass measurement, confirming its elemental composition. However, a diligent search of scientific databases and literature did not yield any published High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this specific compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for its functional groups. For this compound, one would expect to observe characteristic stretching and bending vibrations for the ester carbonyl group (C=O), the C-O bonds of the ester and methoxy groups, the aromatic C=C bonds, and the aliphatic C-H bonds of the methyl groups. Despite the predictability of these general regions, specific experimental FT-IR spectra or a tabulated list of vibrational frequencies for this compound are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would provide further insight into its molecular structure, especially the vibrations of the aromatic ring and the methyl substituents. As with FT-IR, no specific experimental FT-Raman data for this compound could be located in the public domain.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is typically used to study conjugated systems. The aromatic ring in this compound would be expected to produce characteristic absorption bands in the UV region. The positions and intensities of these bands (λmax) are influenced by the substitution pattern on the benzene ring. A thorough literature search did not uncover any published UV-Vis absorption spectra or specific absorption maxima for this compound.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

For context, XRD analysis of related substituted methyl benzoate (B1203000) compounds has been performed to determine their molecular and crystal structures. For instance, single-crystal X-ray diffraction studies on other methyl benzoate derivatives have successfully elucidated bond lengths, bond angles, and intermolecular interactions, confirming their structural integrity and crystalline arrangement. However, without experimental data for this compound, a comparable analysis is not possible.

The generation of a theoretical powder diffraction pattern would necessitate knowledge of the single-crystal structure, which is also not available. Therefore, a comprehensive discussion and presentation of data tables on the crystalline phase of this compound cannot be provided at this time. Further empirical research would be required to establish its crystallographic properties.

In-Depth Computational Analysis of this compound Remains Elusive

Computational studies are fundamental in modern chemistry, providing deep insights into the behavior of molecules. Methodologies such as Density Functional Theory (DFT) are routinely used to predict the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry. This is often achieved using specific combinations of functionals and basis sets, for example, the widely-used B3LYP functional with a 6-311++G(d,p) basis set, which offers a balance of accuracy and computational cost for many organic molecules.

Following geometry optimization, a variety of analyses can be performed to understand the electronic properties of a molecule. These include:

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between these orbitals provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the charge distribution across a molecule, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure within a molecule, quantifying intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to its stability.

While these computational techniques are well-established and have been applied to a vast number of related aromatic and ester compounds, specific data pertaining to this compound—such as its optimized bond lengths and angles, HOMO-LUMO energy values, MEP charge distribution maps, or NBO interaction energies—could not be located. Therefore, a detailed discussion and the creation of specific data tables for this compound's computational profile is not possible at this time. Further theoretical research would be required to generate and publish this specific information.

Computational and Theoretical Studies on Methyl 2,5 Dimethoxy 3 Methylbenzoate

Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. rsc.orgnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

A GIAO calculation for Methyl 2,5-dimethoxy-3-methylbenzoate would involve:

Geometry Optimization: First, the molecule's three-dimensional structure is optimized to find its most stable energetic conformation, usually using Density Functional Theory (DFT) methods.

Shielding Calculation: Using the optimized geometry, the GIAO method is applied to compute the isotropic magnetic shielding constants (σ) for each carbon (¹³C) and hydrogen (¹H) atom.

Chemical Shift Prediction: The chemical shifts are then calculated using the formula: δ_calc = σ_ref - σ_calc, where σ_ref is the shielding constant of the reference standard calculated at the same level of theory.

Had such a study been performed, the results would typically be presented in a table comparing the theoretically calculated ¹H and ¹³C NMR chemical shifts with experimentally determined values to validate the accuracy of the computational model.

Table 1: Hypothetical Data Structure for GIAO NMR Chemical Shift Calculations

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
H1 Data not available Data not available

No specific computational data for this compound were found in the reviewed literature.

Vibrational spectroscopy (Infrared and Raman) is a key technique for identifying molecular structures and functional groups. DFT calculations are highly effective at predicting vibrational frequencies. To provide a detailed assignment of these frequencies, a Potential Energy Distribution (PED) analysis is often performed. nih.govresearchgate.net PED breaks down each normal mode of vibration into contributions from individual internal coordinates (like bond stretches, angle bends, and torsions), allowing for an unambiguous assignment of spectral bands. jetir.orgnih.gov

A computational vibrational analysis of this compound would yield:

A list of calculated harmonic vibrational frequencies.

The infrared intensities and Raman activities for each mode.

A detailed PED analysis, which would be presented in a table to assign the calculated frequencies to specific molecular motions.

Table 2: Hypothetical Data Structure for Vibrational Frequency and PED Analysis

Mode Calculated Frequency (cm⁻¹) Assignment (PED Contributions)
ν1 Data not available e.g., C=O stretch (80%), C-C stretch (15%)
ν2 Data not available e.g., CH₃ rock (75%), C-O-C bend (20%)

No specific computational data for this compound were found in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. acs.orgmdpi.com This method can determine the wavelengths of maximum absorption (λ_max), the oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.netresearchgate.net

For this compound, a TD-DFT study would provide valuable information on its electronic structure and how it absorbs light. The results would typically include a simulated UV-Vis spectrum and a table listing the key electronic transitions.

Table 3: Hypothetical Data Structure for TD-DFT UV-Vis Spectra Prediction

Calculated λ_max (nm) Excitation Energy (eV) Oscillator Strength (f) Major Orbital Contributions
Data not available Data not available Data not available e.g., HOMO -> LUMO (95%)

No specific computational data for this compound were found in the reviewed literature.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are crucial for the design and screening of molecules with potential Non-Linear Optical (NLO) properties, which are important for applications in telecommunications and photonics. frontiersin.orgresearchgate.net DFT calculations can be used to compute the key parameters that govern NLO activity, such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). analis.com.myresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response.

A theoretical investigation into the NLO properties of this compound would involve calculating these electronic response tensors. The results would be compared to reference materials like urea (B33335) to assess its potential as an NLO material.

Table 4: Hypothetical Data Structure for NLO Property Calculations

Property Calculated Value (a.u.)
Dipole Moment (μ) Data not available
Polarizability (α) Data not available

No specific computational data for this compound were found in the reviewed literature.

Thermodynamic Properties and Conformational Analysis

Understanding the conformational landscape and thermodynamic properties of a molecule is fundamental to predicting its behavior. ifes.edu.brnist.gov Computational methods can be used to perform a conformational analysis by systematically rotating the rotatable bonds in the molecule (e.g., the C-O and C-C single bonds of the methoxy (B1213986) and ester groups) to identify all stable conformers (energy minima). nih.gov For each stable conformer, thermodynamic properties such as the relative energy, enthalpy, Gibbs free energy, and entropy can be calculated. acs.orgnih.gov

A conformational analysis of this compound would reveal its preferred three-dimensional shape and the energy barriers between different conformations. This information is vital for understanding its reactivity and intermolecular interactions.

Table 5: Hypothetical Data Structure for Conformational and Thermodynamic Analysis

Conformer Relative Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
1 Data not available Data not available Data not available
2 Data not available Data not available Data not available

No specific computational data for this compound were found in the reviewed literature.

Chemical Role and Significance of Methyl 2,5 Dimethoxy 3 Methylbenzoate in Synthetic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for Aromatic Compounds

The strategic placement of functional groups on the Methyl 2,5-dimethoxy-3-methylbenzoate framework allows it to serve as a foundational building block in multi-step synthetic pathways. Chemists can selectively modify or replace these groups to construct intricate molecular architectures that would be difficult to assemble otherwise.

Precursor in the Synthesis of Complex Organic Molecules

This compound and its close structural analogs are instrumental in the synthesis of complex, biologically active molecules. For instance, a structurally related core, 2-methoxy-3-methylbenzoic acid, is a key intermediate in the preparation of a series of 6-arylaminobenzamides. ed.ac.uk These compounds have been developed as high-affinity agonists for the sphingosine-1-phosphate-5 (S1P5) receptor, a target of interest for treating demyelinating central nervous system disorders like multiple sclerosis. ed.ac.uk The synthesis involves several steps, including nucleophilic aromatic substitution and amidation, where the substituted benzoate (B1203000) core dictates the final orientation of critical functionalities. ed.ac.uk This highlights the role of such precursors in generating sophisticated molecules for targeted therapeutic applications, such as positron emission tomography (PET) imaging ligands. ed.ac.uknih.govnih.govacs.orgrsc.orgdigitellinc.com

Building Block for Heterocyclic Systems and Substituted Aromatic Scaffolds

The reactivity of the aromatic ring in this compound, influenced by its electron-donating methoxy (B1213986) groups, makes it an excellent starting point for constructing heterocyclic systems. These systems are ubiquitous in pharmaceuticals and functional materials. eurjchem.combeilstein-journals.org Substituted benzoic acids and their esters are frequently used to build fused ring systems like isocoumarins and dihydropyranones through acid-promoted rearrangement and cyclization reactions. acs.orgacs.org Furthermore, transition metal-catalyzed reactions, such as those employing rhodium(III) catalysts, can utilize similar aromatic scaffolds to achieve C-H activation and annulation, leading to the formation of complex polycyclic structures like isoquinolones and isoindolinones. acs.org The inherent functionality of the benzoate provides a handle for initiating these cyclization cascades, making it a valuable building block for diverse aromatic and heterocyclic scaffolds. nih.govnih.govresearchgate.netresearchgate.net

Scaffold for Structural Diversity and Advanced Material Design

Beyond its role as a reactive intermediate, the core structure of this compound serves as a rigid scaffold upon which chemists can build molecular diversity. This principle is central to drug discovery and the design of materials with tailored properties.

Design and Synthesis of Analogs and Derivatives

Systematic modification of the this compound scaffold is a powerful strategy for exploring structure-activity relationships (SAR). In the development of S1P5 receptor agonists, researchers synthesized a range of analogs by introducing different substituents onto the core benzamide (B126) structure. ed.ac.uk For example, the benzamide ring was brominated and subsequently used in Suzuki-Miyaura cross-coupling reactions to introduce various fluorinated (hetero)aryl groups. ed.ac.uk This approach allows for the fine-tuning of a molecule's properties, such as binding affinity, selectivity, and pharmacokinetic profile. The ability to create a library of derivatives from a common scaffold is essential for optimizing lead compounds in medicinal chemistry. ed.ac.uknih.gov

Parent Scaffold ComponentModification StrategyResulting Derivative ClassPurpose of DerivatizationReference
2-methoxy-3-methylbenzoic acidNucleophilic aromatic substitution, amidation6-arylaminobenzamidesDevelop S1P5 receptor agonists ed.ac.uk
6-arylaminobenzamideRegioselective brominationBrominated benzamidesIntermediate for further functionalization ed.ac.uk
Brominated benzamideSuzuki–Miyaura cross-coupling(Fluoro)aryl-substituted benzamidesProbe structure-activity relationships (SAR) ed.ac.uk
Substituted Benzoic AcidsAcid-promoted rearrangement with oxetanesIsocoumarin analogsSynthesize novel heterocyclic systems acs.org

Exploration of Chemical Interaction Mechanisms with Macromolecular Structures (e.g., hydrogen bonding capabilities, electrophilic/nucleophilic pathways)

The functional groups of this compound and its derivatives are critical for mediating interactions with macromolecular targets like proteins. Docking studies of benzamide-based S1P5 agonists revealed the importance of intramolecular hydrogen bonding. ed.ac.uk Specifically, hydrogen bonds were observed between the amide carbonyl and an adjacent aniline (B41778) NH moiety, as well as between the 2-methoxy substituent and the amide NH2 group. ed.ac.uk These interactions help to lock the molecule into a specific twisted conformation required for high-affinity binding within the receptor's hydrophobic pockets. ed.ac.uk

Broader studies on other methyl benzoate derivatives interacting with proteins like bovine serum albumin (BSA) have elucidated these mechanisms further. mdpi.com These interactions are often driven by the formation of stable 1:1 ground-state complexes, leading to phenomena such as static fluorescence quenching. mdpi.com Thermodynamic analysis confirms that hydrogen bonding and van der Waals forces are the predominant interactions governing this binding phenomenon. mdpi.com The ester and methoxy groups are directly involved in these specific, non-covalent interactions that are fundamental to molecular recognition in biological systems. mdpi.com

Interaction TypeMediating Functional GroupsMechanism/EffectExample ContextReference
Intramolecular Hydrogen BondingAmide, Aniline NH, MethoxyStabilizes active conformationS1P5 receptor binding ed.ac.uk
Hydrophobic InteractionsAryl ringsBinding within lipophilic pocketsS1P5 receptor binding ed.ac.uk
Intermolecular Hydrogen BondingEster, Hydroxy, Methoxy groupsPrimary binding force with protein residuesInteraction with Bovine Serum Albumin (BSA) mdpi.com
Van der Waals ForcesEntire moleculeContributes to overall binding stabilityInteraction with Bovine Serum Albumin (BSA) mdpi.com
Complex FormationMethyl benzoate derivative and proteinStatic fluorescence quenchingInteraction with Bovine Serum Albumin (BSA) mdpi.com

Potential Contributions to Functional Materials and Technologies

The utility of this compound as a versatile chemical building block directly translates into its potential for contributing to the development of functional materials and technologies. Its most prominent application lies in the creation of specialized molecules for medical diagnostics, particularly as scaffolds for PET imaging ligands. ed.ac.uk The ability to synthesize a variety of analogs from this core structure allows for the systematic optimization of properties essential for an effective imaging agent, such as target specificity, blood-brain barrier penetration, and metabolic stability. ed.ac.uk

Furthermore, the principles of using substituted aromatic compounds as foundational scaffolds are central to materials science. The defined orientation of functional groups on the benzene (B151609) ring can be exploited to create molecules with specific electronic, optical, or self-assembly properties. While research has focused on its biomedical applications, the synthetic versatility of the this compound scaffold suggests potential for its derivatives to be incorporated into organic polymers, dyes, or other advanced materials where precise molecular architecture is required. chemrxiv.org

Components in Photographic Chemical Systems (derived from related compounds)

While this compound is not a direct component in conventional photographic development, its structural precursors, specifically hydroquinone (B1673460) derivatives, are fundamental to the process. Photographic developers are chemical solutions that convert a latent image on an exposed photographic medium into a visible one. wikipedia.org The core of this process relies on developing agents, which are reducing agents that selectively reduce silver halide crystals that have been exposed to light into black metallic silver. wikipedia.org

Hydroquinone (benzene-1,4-diol) and its derivatives are among the most common and effective developing agents used in black-and-white photography. wikipedia.org These compounds work by donating electrons to the silver halide crystals, a reaction that is catalyzed by the specks of silver formed during light exposure. The structural backbone of this compound is related to substituted hydroquinones. The precursor, 2,5-dihydroxy-3-methylbenzoic acid, is a substituted hydroquinone. The effectiveness of a developing agent is influenced by the substituents on the benzene ring, which can modify its reduction potential and solubility. Therefore, the study of variously substituted hydroquinone derivatives is crucial for optimizing developer formulations, and compounds like this compound and its precursors are relevant within this area of chemical research.

Exploration in Photosensitizer Design Methodologies (based on related methoxy-substituted porphyrins)

In the field of materials science and photomedicine, particularly in photodynamic therapy (PDT), photosensitizers are crucial molecules. These compounds can be excited by light and then transfer this energy to surrounding molecules, often molecular oxygen, to produce highly reactive oxygen species (ROS) that can be used to destroy targeted cells, such as cancer cells. nih.gov Porphyrins and their derivatives are a prominent class of photosensitizers due to their strong absorption of visible light and efficient generation of ROS. nih.govresearchgate.net

The effectiveness of a porphyrin-based photosensitizer can be finely tuned by modifying its molecular structure, specifically by adding substituents to the macrocyclic ring. nih.gov Methoxy-substituted porphyrins have been explored for this purpose. nih.gov The introduction of methoxy (-OCH3) groups onto the porphyrin framework can alter the molecule's electronic properties, solubility, and spatial arrangement, which in turn influences its photophysical behavior and biological efficacy. nih.govnih.gov Nonmetal methoxy-porphyrin nanophotosensitizers have been studied as high-performance antitumor materials, demonstrating efficient ROS generation and significant cytotoxic effects on cancer cells. nih.gov

Aromatic compounds containing methoxy groups, such as this compound, serve as fundamental building blocks in the synthesis of these complex functional molecules. The substituted benzene ring can be used as a synthon to construct the larger, tailored substituents needed for the porphyrin core, highlighting the indirect but significant role of such benzoates in the development of advanced photosensitizer technologies.

Utility in Agrochemical and Dyestuff Intermediate Synthesis

Substituted aromatic compounds are foundational intermediates in the chemical industry for the production of a wide range of commercial products, including agrochemicals and synthetic dyes. The specific arrangement of functional groups on the benzene ring of this compound makes it a potentially valuable precursor in these sectors.

In dyestuff synthesis, the creation of azo dyes, which constitute a large class of synthetic colorants, involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich molecule. ajol.info Aromatic nitro compounds are common precursors to the required amines. A compound like this compound could be nitrated and subsequently reduced to form an aromatic amine. This amine, with its unique substitution pattern of methoxy and methyl groups, could then be used to synthesize novel azo dyes with specific colors and fastness properties. ajol.infoscialert.net The methoxy groups, being electron-donating, can influence the final color of the dye. Dimethoxy-substituted aromatic structures are found in various classes of dyes, including disperse dyes used for synthetic fibers. scialert.netmdpi.com

Similarly, in the agrochemical industry, many herbicides, insecticides, and fungicides are complex molecules built upon a substituted aromatic core. The biological activity of these products is highly dependent on their molecular structure. Substituted benzoates and their derivatives are common starting materials for creating these complex active ingredients. The functional groups on this compound (the ester, methoxy, and methyl groups) offer multiple reaction sites for elaboration into more complex structures that could exhibit desired biological activities.

Fundamental Research Chemical Utility in Diverse Synthetic Endeavors

This compound is a versatile reagent for fundamental research in synthetic organic chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to build more complex molecular architectures. Substituted methyl benzoates are widely used as precursors and building blocks in the synthesis of a variety of organic compounds. mdpi.comsigmaaldrich.com

The reactivity of the molecule can be directed at several sites:

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for many further transformations. It can also be reduced to a primary alcohol or reacted with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The positions of these substitutions are directed by the existing methoxy and methyl groups. The electron-donating nature of these groups activates the ring towards substitution. stackexchange.com

The Methoxy Groups: The methoxy ethers can potentially be cleaved under harsh conditions to yield phenols, providing another avenue for functionalization.

This multifunctionality allows chemists to use this compound and its isomers as starting materials for multi-step syntheses. For instance, related dimethoxy-substituted benzoates have been used as precursors in the synthesis of natural products and other complex organic molecules. prepchem.comchemicalbook.com The compound's well-defined substitution pattern provides a reliable scaffold for constructing target molecules with precise stereochemistry and functionality.

Due to a lack of specific experimental data for this compound, the properties of the closely related isomer, Methyl 2,5-dimethoxybenzoate, are provided for reference.

Physicochemical Properties of Methyl 2,5-dimethoxybenzoate (Isomer)

Property Value
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol chemsynthesis.com
Boiling Point 125 °C (at 0.5 mmHg) chemsynthesis.com

| LogP (o/w) | 1.871 (est.) thegoodscentscompany.com |

Spectroscopic Data for Related Isomers

Isomer Spectroscopic Technique Key Peaks / Signals
Methyl 2,4-dimethoxy-6-methylbenzoate GC-MS Top 5 Peaks (m/z): 179, 210, 178, 121, 136 nih.gov

| Methyl 2,4-dimethoxy-6-methylbenzoate | LC-MS ([M+H]+) | Precursor m/z: 211.097; Top 5 Fragment Peaks: 179.070068, 136.051773, 164.046570, 91.054619, 121.064880 nih.gov |

Q & A

Q. What are common synthetic strategies for preparing Methyl 2,5-dimethoxy-3-methylbenzoate, and how can reaction conditions be optimized?

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and methoxy groups. Moderate solubility is observed in EtOAc and CH₂Cl₂, while low solubility occurs in hexane. Solubility can be quantified via gravimetric analysis: dissolve 10 mg in 1 mL solvent, filter unsolved residue, and calculate mass loss .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping signals) can be resolved via 2D techniques (COSY, HSQC) or deuteration studies. For mass spectrometry discrepancies (e.g., fragmentation patterns), high-resolution MS (HRMS-ESI) and isotopic labeling validate molecular ions. Cross-referencing with crystallographic data (XRD) provides definitive structural confirmation .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., enzymes in inflammation pathways). QSAR models correlate substituent parameters (logP, polar surface area) with bioactivity. MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories. Experimental validation involves in vitro assays (e.g., COX-2 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.